molecular formula C17H14ClN3O3 B2942773 1-(2-(4-chlorophenyl)-2-oxoethyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797126-25-0

1-(2-(4-chlorophenyl)-2-oxoethyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2942773
CAS RN: 1797126-25-0
M. Wt: 343.77
InChI Key: WLAGADUBHPPBSU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazolone ring, which is a type of heterocyclic compound. The chlorophenyl and furanyl groups would be attached to this ring. The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chlorophenyl, furanyl, and 1,2,4-triazolone groups. The chlorophenyl group could undergo nucleophilic aromatic substitution reactions, while the furanyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the positions of the chlorophenyl, furanyl, and cyclopropyl groups on the 1,2,4-triazolone ring could influence properties like solubility, melting point, and stability .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its structure and properties, and investigating its potential biological activities. This could involve in vitro and in vivo studies to determine its mechanism of action and potential therapeutic uses .

properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]-4-cyclopropyl-5-(furan-2-yl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-12-5-3-11(4-6-12)14(22)10-20-17(23)21(13-7-8-13)16(19-20)15-2-1-9-24-15/h1-6,9,13H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAGADUBHPPBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-chlorophenyl)-2-oxoethyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one

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